molecular formula C10H14N2O2S B2664885 1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid CAS No. 1251353-72-6

1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid

Cat. No.: B2664885
CAS No.: 1251353-72-6
M. Wt: 226.29
InChI Key: JTFCJUCBDZBABP-UHFFFAOYSA-N
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Description

“1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid” is a chemical compound with the CAS number 1251353-72-6 . It has a molecular weight of 226.3 .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring attached to a cyclohexane ring via an amino group, and a carboxylic acid group attached to the cyclohexane ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Characterization

  • Crystallographic Characterization : The crystal structures of derivatives of 1-aminocyclohexane-1-carboxylic acid have been determined, revealing insights into the conformation of the cyclohexane rings and potential for designing peptides with unique secondary structures (Valle et al., 1988).
  • Heterocyclic Derivatives : Synthesis of new heterocyclic derivatives, including thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid, demonstrates the versatility of such compounds in creating biologically active molecules (Sharba et al., 2005).
  • Design Mimics of Protein Structures : 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids are highlighted as valuable for mimicking the secondary structures of proteins, offering a route to orthogonally protected ATCs for peptide design (Mathieu et al., 2015).

Potential in Advanced Materials

  • Supramolecular Architectures : The co-crystallization of cyclohexane-1,3cis,5cis-tricarboxylic acid with organic bases leads to various supramolecular acid motifs, paving the way for designing materials with tailored properties (Shan et al., 2003).
  • Metal-Organic Frameworks : Synthesis and CO2 uptake studies of a chiral Co(II) Metal-Organic Framework utilizing a thiazolidine-based spacer demonstrate potential applications in gas storage and separation (Rossin et al., 2012).

Therapeutic Agent Development

  • Antidiabetic Agents : Research on the synthesis and activity of metabolites of thiazolidinedione derivatives, including modifications on the cyclohexane ring, highlights their potent antidiabetic activity, offering insights into the development of new therapeutic agents (Sohda et al., 1984).

Safety and Hazards

The safety information for “1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H412 (Harmful to aquatic life with long lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-(1,3-thiazol-2-ylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-8(14)10(4-2-1-3-5-10)12-9-11-6-7-15-9/h6-7H,1-5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFCJUCBDZBABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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